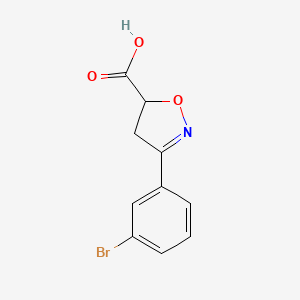

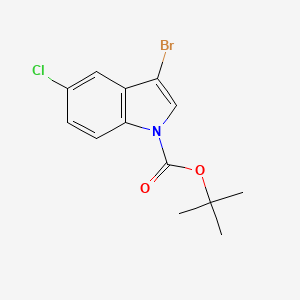

![molecular formula C16H13NOS2 B2553500 N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide CAS No. 896348-32-6](/img/structure/B2553500.png)

N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases containing a thiadiazole scaffold, as seen in the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Similarly, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction . These methods suggest possible synthetic routes that could be adapted for the synthesis of "N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray diffraction, IR, NMR, and mass spectrometry . For instance, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined to crystallize in the monoclinic space group . These techniques could be employed to analyze the molecular structure of "N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide."

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be predicted using computational methods such as DFT calculations, as seen in the study of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecule . These methods could be applied to understand the reactivity of "N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their anticancer activity, can be evaluated using in vitro assays like the MTT assay . The antioxidant properties can be determined using tests like the DPPH free radical scavenging test . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . These approaches could be used to assess the properties of "N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide."

Case Studies

Several of the papers discuss the biological activities of benzamide derivatives. For example, novel Schiff's bases containing a thiadiazole scaffold and benzamide groups exhibited promising anticancer activity against various human cancer cell lines . Another study reported on the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel thiophene derivatives . These case studies provide a context for the potential applications of "N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide" in medicinal chemistry.

科学的研究の応用

Synthesis and Characterization

A significant portion of the research on N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide is dedicated to its synthesis and characterization. Studies have described various methods for the synthesis of related compounds, emphasizing the importance of these processes in creating compounds with potential biological activities. For example, compounds synthesized include acylthioureas and derivatives with potential antimicrobial properties, highlighting the role of specific functional groups in enhancing biological activity (Limban et al., 2011; Ravinaik et al., 2021).

Antipathogenic Activity

Research has also explored the antipathogenic potential of compounds structurally similar to N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide. These compounds have been tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating significant antimicrobial and antibiofilm properties. This suggests the potential of such compounds in developing new antimicrobial agents (Limban et al., 2011).

Anticancer Evaluation

The anticancer activities of related compounds have been evaluated across different cancer cell lines, indicating moderate to excellent activity compared to reference drugs. This research highlights the potential therapeutic applications of these compounds in oncology, providing a basis for further investigation into their mechanism of action and effectiveness in cancer treatment (Ravinaik et al., 2021).

Crystal Structure Analysis

The crystal structure of compounds related to N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide has been determined, offering insights into their molecular configuration and potential interactions. Such studies are crucial for understanding the chemical behavior of these compounds and for designing molecules with enhanced biological activities (Sharma et al., 2016).

特性

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c1-19-15-5-3-2-4-13(15)16(18)17-12-6-7-14-11(10-12)8-9-20-14/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPZXKGKRXFTRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

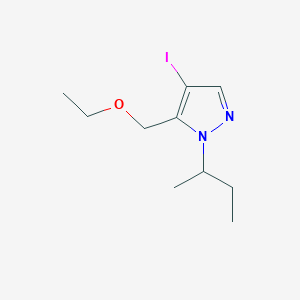

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)

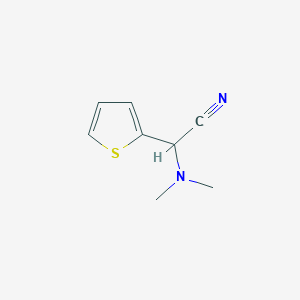

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)

![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)

![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)